molecular formula C21H27N3O2 B12552763 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide CAS No. 148583-36-2

3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide

Cat. No.: B12552763
CAS No.: 148583-36-2
M. Wt: 353.5 g/mol
InChI Key: GCZJGOGQCYPVPH-UHFFFAOYSA-N
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Description

3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a benzamide moiety linked to a piperazine ring, which is further substituted with a 2-propan-2-yloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide typically involves a multi-step procedure. The process begins with the preparation of the piperazine derivative, which is then reacted with the appropriate benzamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide involves its interaction with specific molecular targets in the body. It is known to act as a dopamine and serotonin antagonist, which explains its antipsychotic effects. The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby modulating mood and behavior .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    1-methoxy-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-yl N-methylcarbamate: Used in various chemical syntheses.

Uniqueness

3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide stands out due to its unique combination of a benzamide moiety and a piperazine ring substituted with a 2-propan-2-yloxyphenyl group. This structure imparts a distinct set of biological activities, making it a valuable compound for research and development in multiple fields .

Properties

CAS No.

148583-36-2

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C21H27N3O2/c1-16(2)26-20-9-4-3-8-19(20)24-12-10-23(11-13-24)15-17-6-5-7-18(14-17)21(22)25/h3-9,14,16H,10-13,15H2,1-2H3,(H2,22,25)

InChI Key

GCZJGOGQCYPVPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N

Origin of Product

United States

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